(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Description

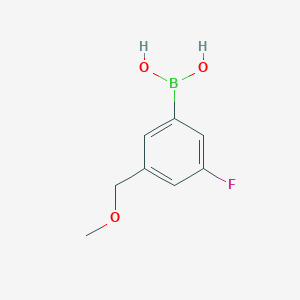

(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position, a methoxymethyl group at the 5-position, and a boronic acid (-B(OH)₂) moiety. This compound is structurally designed to leverage the electronic and steric effects of its substituents, which influence its reactivity in Suzuki-Miyaura cross-coupling reactions and its biological activity as an enzyme inhibitor. Its CAS registry number, 1146614-40-5, distinguishes it from closely related analogs .

Properties

IUPAC Name |

[3-fluoro-5-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQWRRSQPUBHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901221614 | |

| Record name | Boronic acid, B-[3-fluoro-5-(methoxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-73-9 | |

| Record name | Boronic acid, B-[3-fluoro-5-(methoxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-fluoro-5-(methoxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents like H2O2, NaBO3.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Reduction: Borane derivatives.

Scientific Research Applications

(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT) agents.

Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic aryl or vinyl halide.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethoxymethyl analog (similarity 0.93) has increased lipophilicity due to the longer alkyl chain, reducing water solubility compared to the methoxymethyl parent compound .

- Electronic Effects : Trifluoromethyl substitution (CAS 159020-59-4) introduces strong electron-withdrawing effects, lowering the pKa of the boronic acid group and altering reactivity in cross-coupling reactions .

Reactivity in Suzuki-Miyaura Coupling

- The parent compound’s methoxymethyl group provides steric bulk but maintains sufficient reactivity for cross-coupling. For example, (3-(hydroxymethyl)phenyl)boronic acid derivatives have demonstrated excellent yields (>90%) in Suzuki reactions under Pd catalysis . In contrast, bulkier analogs like (3-fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS 1704073-49-3) may face steric hindrance, reducing coupling efficiency .

Enzyme Inhibition:

- Beta-Lactamase (BL) Inhibition: Boronic acids act as transition-state analogs, forming covalent intermediates with catalytic serine residues . The methoxymethyl group in this compound may optimize steric compatibility with enzyme active sites compared to phenyl boronic acid, which shows superior diagnostic accuracy in detecting KPC carbapenemases .

- Histone Deacetylase (HDAC) Inhibition: Analogs with methoxyethyl substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit potent HDAC inhibition (IC₅₀ ~1 µM), suggesting that methoxymethyl derivatives could similarly modulate epigenetic targets .

Antiproliferative Effects:

- Lipophilic boronic acids like phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) demonstrate strong cytotoxicity, whereas polar analogs (e.g., hydroxymethyl derivatives) may lack efficacy due to poor membrane penetration . The methoxymethyl group in the parent compound balances solubility and permeability, making it a candidate for anticancer drug development.

Biological Activity

(3-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxymethyl group, potentially influencing its interactions with biological targets.

The chemical formula for this compound is C10H12BFO3, and it has a molecular weight of approximately 211.01 g/mol. The presence of the boronic acid functional group allows this compound to participate in reversible covalent bonding with diols, which is a critical feature for its biological activity.

Boronic acids, including this compound, are known to interact with various biomolecules, particularly enzymes and receptors. The mechanism of action typically involves the formation of covalent bonds with hydroxyl groups on target proteins, which can modulate their activity. For instance, boronic acids have been shown to inhibit proteasome activity, making them valuable in cancer therapy as they can induce apoptosis in malignant cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that boronic acids can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .

- Antibacterial and Antifungal Properties : Boronic acids have shown promise as antimicrobial agents. Their ability to disrupt cellular processes in bacteria and fungi makes them candidates for developing new antibiotics .

- Enzyme Inhibition : This compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions. For example, boronic acids are known to inhibit serine proteases and other enzymes critical for tumor growth .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various boronic acid derivatives, including this compound. The following table summarizes key findings from recent research:

Case Studies

- Cancer Treatment : A study investigated the combination of this compound with existing chemotherapeutics in breast cancer models. Results indicated enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further exploration.

- Antimicrobial Applications : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.